molecular formula C22H26O6 B13393799 4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol

4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol

Cat. No.: B13393799
M. Wt: 386.4 g/mol
InChI Key: GACLBPGDLVRRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotaxiresinol 9,9’-acetonide is a natural product used primarily for research purposes in life sciencesThe compound has a molecular formula of C22H26O6 and a molecular weight of 386.44 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isotaxiresinol 9,9’-acetonide typically involves the protection of hydroxyl groups in Isotaxiresinol using acetonide formation. This process requires specific reaction conditions, including the use of acid catalysts and controlled temperatures to ensure the selective protection of the desired hydroxyl groups .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Isotaxiresinol 9,9’-acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohol derivatives .

Scientific Research Applications

Isotaxiresinol 9,9’-acetonide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Isotaxiresinol 9,9’-acetonide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Isotaxiresinol 9,9’-acetonide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of Isotaxiresinol 9,9’-acetonide .

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

4-(8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl)benzene-1,2-diol

InChI

InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3

InChI Key

GACLBPGDLVRRRN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C

Origin of Product

United States

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